molecular formula C15H8F6O3 B1275370 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid CAS No. 762286-35-1

4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid

Cat. No.: B1275370
CAS No.: 762286-35-1
M. Wt: 350.21 g/mol
InChI Key: WJKKJJXROCHBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid is a useful research compound. Its molecular formula is C15H8F6O3 and its molecular weight is 350.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ligand Behavior in Metal Complexes : This compound demonstrates interesting behaviors as a ligand in metal complexes. It has been studied for its potential in forming complexes with elements like Fe(III), Al(III), and VO(II) (Stucky et al., 2008).

  • Synthesis of Hyperbranched Polybenzimidazoles : It has been used in the synthesis of hyperbranched polybenzimidazoles, which are notable for their solubility in aprotic solvents and excellent thermal properties (Li et al., 2006).

  • Formation of Metal-Organic Frameworks : The compound has been employed in the synthesis of metal-organic frameworks, which have potential applications in sensing, particularly for detecting and identifying Fe³⁺ ions (Zhao et al., 2019).

  • Polyimide Film Properties : It's used in the synthesis of aromatic polyimide films containing carboxyl groups, which have high transmissivity and excellent hydrophobic performances (Yong-fen, 2012).

  • Supramolecular Liquid-Crystalline Networks : The compound plays a role in the formation of supramolecular liquid-crystalline networks through hydrogen bonding, which have applications in material science (Kihara et al., 1996).

  • V(IV)O Complex Formation : It's involved in complex formation with V(IV)O, which has implications in medicinal chemistry, especially as an orally active iron chelator (Pisano et al., 2013).

  • Sulfonated Thin-Film Composite Nanofiltration Membranes : The compound has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, which show improved water flux and are effective for dye treatment (Liu et al., 2012).

  • Photophysical Properties of Zinc(II) and Chloroindium(III) Phthalocyanines : The compound has been synthesized and characterized for its photophysical and photochemical properties, with potential applications in photodynamic therapy of cancer (Ahmetali et al., 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.

Mechanism of Action

Pharmacokinetics

In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via oxidation of the benzylic position . These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. More research is needed to understand how these environmental factors influence the compound’s action.

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)9-5-10(15(19,20)21)7-12(6-9)24-11-3-1-8(2-4-11)13(22)23/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKKJJXROCHBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395955
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762286-35-1
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.